A-83-01
Description
Contextualization within TGF-β Superfamily Signaling Pathways
The TGF-β superfamily encompasses a diverse group of signaling molecules that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and migration. These signals are transduced through type I and type II serine/threonine kinase receptors. Type I receptors, also known as activin receptor-like kinases (ALKs), play a crucial role in initiating downstream signaling cascades, notably the phosphorylation of Smad proteins. nih.govnih.gov
A 83-01 functions as a potent and selective inhibitor of several key type I receptors within the TGF-β superfamily. Its primary targets include ALK5 (the principal type I receptor for TGF-β), ALK4 (a type IB activin receptor), and ALK7 (a type I NODAL receptor). stemcell.comtocris.comcellsignal.comaxonmedchem.comrndsystems.comabcam.combiogenous.cnbio-techne.comfujifilm.com By inhibiting the kinase activity of these receptors, A 83-01 effectively blocks the phosphorylation of Smad2 and Smad3, thereby disrupting the canonical Smad-dependent signaling pathway activated by TGF-β, activin, and NODAL. nih.govnih.govcellsignal.comrndsystems.combiogenous.cnfujifilm.comcaymanchem.comsigmaaldrich.com Research indicates that A 83-01 is more potent in inhibiting ALK5 than the previously used inhibitor SB-431542. nih.govnih.govtocris.comrndsystems.comagscientific.com In contrast, A 83-01 demonstrates little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, ALK6) or on the p38 mitogen-activated protein kinase (MAPK) and extracellular regulated kinase (ERK) pathways. nih.govnih.govtocris.comrndsystems.comfujifilm.comagscientific.com
The differential inhibitory profile of A 83-01 makes it a valuable tool for dissecting the specific roles of ALK4, ALK5, and ALK7 signaling within the complex network of TGF-β superfamily pathways.
Overview of A 83-01 as a Research Tool in Cellular and Developmental Biology
Due to its targeted inhibition of key ALK receptors, A 83-01 is extensively used in research to manipulate TGF-β superfamily signaling and study its downstream effects on cellular behavior and developmental processes.
One significant application is in stem cell research. A 83-01 has been shown to facilitate the conversion of epiblast stem cells to a naive pluripotent state. stemcell.com It helps maintain the homogeneity and long-term in vitro self-renewal of human induced pluripotent stem cells (iPSCs) and inhibits their spontaneous differentiation. tocris.comrndsystems.comfujifilm.com A 83-01 can also increase the clonal expansion efficiency of rat iPSCs. tocris.comcellsignal.comrndsystems.com In combination with other factors, it has been used to enable OCT4-mediated reprogramming and promote neural differentiation of human pluripotent stem cells. stemcell.comtocris.comrndsystems.com
Beyond stem cell pluripotency and differentiation, A 83-01 is employed to study processes regulated by TGF-β signaling, such as epithelial-to-mesenchymal transition (EMT). Research has demonstrated that A 83-01 disrupts EMT induced by TGF-β through the inhibition of the Smad signaling pathway. nih.govnih.govstemcell.comcellsignal.comrndsystems.comfujifilm.comsigmaaldrich.comagscientific.com This is particularly relevant in the context of cancer research, where EMT is implicated in tumor progression and metastasis. nih.govnih.govagscientific.com Studies have also shown that A 83-01 can inhibit mesoderm and endoderm specification. stemcell.com
Furthermore, A 83-01 has been utilized in studies investigating wound healing and fibrosis, where TGF-β signaling plays a critical role. For instance, topical application of A 83-01 has been shown to reduce burn wound contraction in rats by suppressing the myofibroblast population and inhibiting TGF-β1-dependent induction of alpha-smooth muscle actin (α-SMA) and collagen type I. researchgate.nettandfonline.com It has also been used in the culture medium for organoid formation from dissociated tumor cells and for culturing human epidermal stem cells. sigmaaldrich.comsigmaaldrich.com
The versatility of A 83-01 as a research tool stems from its ability to specifically modulate key components of the TGF-β superfamily signaling cascade, allowing researchers to investigate the roles of these pathways in a variety of biological contexts.
Data Table: Inhibitory Activity of A 83-01
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMSZGHKQPPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585065 | |
| Record name | 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909910-43-6 | |
| Record name | A-83-01 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909910436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A 83-01 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-83-01 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3ZNM7QJ2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of a 83 01 Action
Selective Kinase Inhibition Profile
A 83-01 demonstrates potent inhibitory activity against several type I activin receptor-like kinases (ALKs). Its selectivity profile highlights its primary targets within the TGF-β superfamily signaling cascade.
Inhibition of TGF-β Type I Receptor (ALK5) Kinase Activity
A 83-01 is a potent inhibitor of the TGF-β type I receptor, ALK5 (also known as TβR-I). Research indicates that A 83-01 effectively inhibits the kinase activity of ALK5. tocris.comnih.govmedchemexpress.comrndsystems.comcellagentech.comabcam.comontosight.aicaymanchem.comsigmaaldrich.comyeasenbio.comagscientific.commedchemexpress.comcellsignal.com Studies using a TGF-β-responsive reporter construct in mammalian cells have shown that A 83-01 inhibits the transcriptional activity induced by ALK5. nih.govmedchemexpress.comagscientific.comselleckchem.com The reported IC₅₀ value for A 83-01 against ALK5-induced transcription is 12 nM. tocris.commedchemexpress.comrndsystems.comcellagentech.comabcam.comcaymanchem.comyeasenbio.comcellsignal.comstemcell.com This demonstrates a strong inhibitory effect on ALK5 activity. yeasenbio.com A 83-01 has been found to be more potent in inhibiting ALK5 than the previously described inhibitor, SB-431542. nih.govagscientific.com
Inhibition of Type I Activin/Nodal Receptor (ALK4) Activity
In addition to its effects on ALK5, A 83-01 also inhibits the activity of the type I activin/nodal receptor, ALK4 (also known as ActR-IB). tocris.comnih.govmedchemexpress.comrndsystems.comcellagentech.comabcam.comcaymanchem.comsigmaaldrich.comyeasenbio.comagscientific.comcellsignal.comstemcell.comnih.gov The kinase domains of ALK4 are structurally highly related to those of ALK5. nih.govagscientific.com Studies have shown that A 83-01 inhibits the transcriptional activity induced by constitutively active ALK4 (ALK4-TD). medchemexpress.comnih.gov The IC₅₀ value for A 83-01 against ALK4-TD induced transcription is reported as 45 nM. tocris.commedchemexpress.comrndsystems.comcellagentech.comabcam.comcellsignal.comstemcell.comnih.gov
Inhibition of Type I Nodal Receptor (ALK7) Activity
A 83-01 is also a potent inhibitor of the type I nodal receptor, ALK7. tocris.comnih.govmedchemexpress.comrndsystems.comcellagentech.comabcam.comcaymanchem.comsigmaaldrich.comyeasenbio.comagscientific.comcellsignal.comstemcell.comnih.gov Similar to ALK4, the kinase domain of ALK7 is structurally highly related to that of ALK5. nih.govagscientific.com A 83-01 has been shown to inhibit the transcriptional activity induced by constitutively active ALK7 (ALK7-TD). medchemexpress.comnih.gov The IC₅₀ value for A 83-01 against ALK7-TD induced transcription is 7.5 nM, indicating it is the most potently inhibited receptor among ALK4, ALK5, and ALK7. tocris.commedchemexpress.comrndsystems.comcellagentech.comabcam.comcellsignal.comstemcell.comnih.gov
Based on these findings, the inhibitory potency of A 83-01 against these key kinases can be summarized in the following table:
Downstream Signaling Pathway Modulation
The inhibition of ALK4, ALK5, and ALK7 by A 83-01 leads to significant modulation of downstream signaling pathways, primarily those mediated by Smad proteins.
Blockade of Smad2/3 Phosphorylation
A key downstream effect of ALK4, ALK5, and ALK7 activation is the phosphorylation of Smad2 and Smad3 proteins. A 83-01 effectively blocks the phosphorylation of Smad2 and Smad3. tocris.comnih.govrndsystems.comcellagentech.comontosight.aicaymanchem.comsigmaaldrich.comyeasenbio.comagscientific.comfujifilm.com This blockade of Smad2/3 phosphorylation is a direct consequence of inhibiting the kinase activity of the upstream type I receptors. ontosight.aisigmaaldrich.com By preventing Smad2/3 phosphorylation, A 83-01 disrupts the canonical TGF-β, activin, and nodal signaling pathways, which rely on these phosphorylated Smads to translocate to the nucleus and regulate gene expression. ontosight.ai This inhibition of Smad activation is a primary mechanism by which A 83-01 exerts its biological effects, such as inhibiting TGF-β-induced epithelial-to-mesenchymal transition (EMT). tocris.comnih.govrndsystems.comcellagentech.comcaymanchem.comsigmaaldrich.comagscientific.comfujifilm.com
Differential Effects on Other Kinase Pathways
While A 83-01 is a potent inhibitor of ALK4, ALK5, and ALK7, it exhibits considerably weaker inhibitory effects on other related kinase pathways. Studies have shown that A 83-01 has little or no significant effect on bone morphogenetic protein (BMP) type I receptors, such as ALK-1, ALK-2, ALK-3, and ALK-6. tocris.comnih.govmedchemexpress.comrndsystems.comcellagentech.comcaymanchem.comyeasenbio.comagscientific.comfujifilm.comspandidos-publications.com Furthermore, A 83-01 has been shown to have little or no effect on the activity of p38 mitogen-activated protein kinase (MAPK) or extracellular regulated kinase (ERK) at relevant concentrations, although some studies noted weak inhibition of p38 at higher concentrations. nih.govrndsystems.comcaymanchem.comagscientific.comnih.govfujifilm.com This differential inhibition profile underscores the selectivity of A 83-01 towards the ALK4/5/7 subfamily of receptors within the TGF-β superfamily signaling network.
Absence of Significant Inhibition on Bone Morphogenetic Protein (BMP) Type I Receptors
Research indicates that A 83-01 demonstrates weak or no significant inhibitory activity against bone morphogenetic protein (BMP) type I receptors, including ALK1, ALK2, ALK3, and ALK6. apexbt.comreprocell.comprobechem.comcellagentech.comrndsystems.comcaymanchem.comfujifilm.comcaymanchem.comfujifilm.com Studies comparing A 83-01 to BMP signaling inhibitors highlight its high selectivity for TGF-β versus BMP signaling. nih.gov For instance, in experiments assessing transcriptional activity induced by BMP4 in C2C12 cells, A 83-01 showed no effect at concentrations up to 1 μM. apexbt.com While a slight suppression of BMP4-induced transcriptional activity was observed at concentrations exceeding 3 μM, this effect is considered minimal compared to its potency against ALK4, ALK5, and ALK7. apexbt.com This selectivity profile underscores A 83-01's utility as a tool for dissecting the roles of TGF-β/activin/nodal signaling independently of BMP pathways.
Minimal Impact on p38 Mitogen-Activated Protein Kinase (MAPK)
Investigations into the broader kinase inhibitory profile of A 83-01 have shown that it has minimal impact on p38 mitogen-activated protein kinase (MAPK) activity. tocris.comprobechem.comrndsystems.comcaymanchem.comfujifilm.comcaymanchem.comfujifilm.com Some sources explicitly state that A 83-01 exerts almost no effect on p38 MAP kinase. fujifilm.comfujifilm.com This suggests that A 83-01's primary mechanism of action is centered on the inhibition of specific ALK receptors, with negligible off-target effects on the p38 MAPK pathway at typical experimental concentrations used for inhibiting ALK4, ALK5, and ALK7.
Minimal Impact on Extracellular Signal-Regulated Kinase (ERK)
Similar to its effect on p38 MAPK, A 83-01 has been reported to have minimal or no effect on extracellular signal-regulated kinase (ERK) activity. probechem.comrndsystems.comcaymanchem.comfujifilm.comcaymanchem.comfujifilm.com This indicates that A 83-01 is highly selective for its target ALK receptors and does not significantly interfere with the ERK signaling pathway. probechem.com The lack of substantial inhibition on ERK further contributes to the understanding of A 83-01's specificity as an inhibitor of the TGF-β/activin/nodal receptor family kinases, distinguishing it from compounds that might broadly target MAPK pathways. probechem.com
The available data consistently points to a limited interaction between A 83-01 and the ERK signaling cascade, reinforcing its selective nature towards ALK4, ALK5, and ALK7.
Summary of A 83-01's Inhibitory Profile on Selected Kinases
| Kinase Target | IC₅₀ (nM) | Effect | Source(s) |
| ALK5 | 12 | Potent Inhibition | stemcell.comtocris.comapexbt.comreprocell.comprobechem.commedchemexpress.comcellagentech.comrndsystems.com |
| ALK4 | 45 | Potent Inhibition | stemcell.comtocris.comapexbt.comreprocell.comprobechem.commedchemexpress.comcellagentech.comrndsystems.com |
| ALK7 | 7.5 | Potent Inhibition | stemcell.comtocris.comapexbt.comreprocell.comprobechem.commedchemexpress.comcellagentech.comrndsystems.com |
| ALK1, ALK2, ALK3, ALK6 | Weak/None | Minimal/Weak Inhibition | apexbt.comreprocell.comprobechem.comcellagentech.comrndsystems.comcaymanchem.comfujifilm.comcaymanchem.comfujifilm.com |
| p38 MAPK | N/A | Minimal/Almost No Effect | tocris.comprobechem.comrndsystems.comcaymanchem.comfujifilm.comcaymanchem.comfujifilm.com |
| ERK | N/A | Minimal/No Effect | probechem.comrndsystems.comcaymanchem.comfujifilm.comcaymanchem.comfujifilm.com |
Applications in Stem Cell Biology Research
Maintenance of Pluripotency
A key challenge in stem cell research is the ability to culture pluripotent stem cells (PSCs) over extended periods without spontaneous differentiation. A 83-01 has proven instrumental in achieving this by promoting a stable pluripotent state.
Homogeneous and Long-Term Self-Renewal of Induced Pluripotent Stem Cells (iPSCs)
A 83-01 aids in the maintenance of homogeneity and supports the long-term self-renewal of human induced pluripotent stem cells (iPSCs) in vitro. tocris.comrndsystems.com By inhibiting the TGF-β pathway, A 83-01 helps to suppress spontaneous differentiation, a common issue in iPSC cultures. nih.gov This leads to more uniform populations of undifferentiated cells, which is crucial for reproducible experimental outcomes and potential therapeutic applications. Research has shown that the inclusion of A 83-01 in culture media contributes to the stabilization of rat iPSC cultures by preventing their spontaneous differentiation and enhancing clonal expansion efficiency. tocris.comnih.gov The inhibition of SMAD2 phosphorylation by A 83-01 is a key mechanism in maintaining the self-renewal and proliferation of both rat and human iPSCs in feeder-free culture conditions. nih.gov
| Study Focus | Key Finding | Mechanism of Action | Cell Type |
|---|---|---|---|
| Long-term Culture | Helps maintain homogeneity and long-term in vitro self-renewal. tocris.comrndsystems.com | Inhibition of TGF-β signaling pathway. nih.gov | Human iPSCs |
| Culture Stabilization | Inhibits spontaneous differentiation and increases clonal expansion efficiency. tocris.com | Inhibition of SMAD2 phosphorylation. nih.gov | Rat iPSCs |
Conversion of Epiblast Stem Cells to Naïve Pluripotent State
Pluripotent stem cells exist in two distinct states: the naïve state, which corresponds to the pre-implantation epiblast, and the primed state, which is characteristic of the post-implantation epiblast. A 83-01 has been shown to facilitate the conversion of epiblast stem cells (EpiSCs), which are in a primed state, to a more developmentally primitive, or naïve, pluripotent state. captivatebio.comstemcell.com This conversion is significant as naïve PSCs exhibit broader developmental potential.
The mechanism behind this conversion involves the inhibition of the TGF-β/Activin/Nodal signaling pathway. captivatebio.com Blockage of this pathway with A 83-01 induces significant morphological changes in EpiSCs, causing them to form more compact and domed colonies, a characteristic of naïve mouse embryonic stem cells (mESCs). captivatebio.com This morphological shift is accompanied by the activation of gene expression specific to the inner cell mass, from which naïve ESCs are derived. captivatebio.com
Directed Differentiation of Pluripotent Stem Cells
Beyond maintaining pluripotency, A 83-01 is a valuable tool for guiding the differentiation of PSCs into specific cell types. Its inhibitory action on the TGF-β pathway can either promote certain lineages or prevent the formation of others.
Promotion of Neural Differentiation
A 83-01 is frequently used in protocols for the directed differentiation of PSCs into neural lineages. tocris.comrndsystems.com It is a key component of "dual SMAD inhibition," a widely adopted strategy for efficient neural induction. This method involves the simultaneous inhibition of both the TGF-β/Activin/Nodal pathway (with inhibitors like A 83-01 or SB431542) and the Bone Morphogenetic Protein (BMP) signaling pathway. oup.com
By blocking the TGF-β pathway, A 83-01 helps to prevent the differentiation of PSCs into mesodermal and endodermal fates, thereby promoting the default pathway of neural ectoderm formation. nih.govspandidos-publications.com This approach has been successfully employed to generate various neural cell types, including neural progenitor cells and specific neuronal subtypes, from human PSCs. oup.com
| Protocol | Role of A 83-01 | Combined With | Outcome |
|---|---|---|---|
| Dual SMAD Inhibition | Inhibits TGF-β/Activin/Nodal signaling to block non-neural lineages. oup.com | BMP signaling inhibitor (e.g., Noggin, LDN-193189). oup.com | Efficient generation of neural progenitors from hPSCs. oup.com |
Induction of Cardiomyocyte Lineage
The TGF-β signaling pathway plays a complex, context-dependent role in cardiac development. A 83-01 has been utilized in protocols aimed at generating cardiomyocytes. Notably, it is a component of a "9C cocktail" of small molecules and growth factors used to convert human fibroblasts directly into functional cardiomyocytes. tocris.com In this context, the inhibition of pro-fibrotic signaling, which is partly mediated by the TGF-β pathway, is crucial for enhancing the efficiency of cardiac reprogramming. google.com By suppressing these pro-fibrotic signals, A 83-01 helps to create a more permissive environment for the conversion of fibroblasts into cardiomyocyte-like cells. google.com
Inhibition of Mesoderm and Endoderm Specification
The TGF-β/Activin/Nodal signaling pathway is fundamental for the specification of mesoderm and endoderm during embryonic development. nih.govspandidos-publications.com Consequently, the inhibition of this pathway by A 83-01 effectively blocks the differentiation of PSCs into these two germ layers. stemcell.com This inhibitory action is a cornerstone of its application in promoting neural differentiation, as it channels the developmental potential of PSCs towards the ectodermal lineage. nih.gov By preventing the formation of mesodermal and endodermal precursors, A 83-01 ensures a more homogenous population of neural progenitors during directed differentiation protocols. stemcell.comspandidos-publications.com
Somatic Cell Reprogramming Strategies
The manipulation of somatic cell fate using small molecules represents a significant advancement in regenerative medicine. The compound A 83-01, a potent inhibitor of the transforming growth factor-beta (TGF-β) pathway, has emerged as a key tool in various somatic cell reprogramming strategies. By targeting specific signaling pathways, A 83-01 facilitates the conversion of somatic cells into pluripotent or other desired cell types, enhancing the efficiency and efficacy of these processes.
Enhanced Efficiency in Fibroblast Reprogramming to iPSCs
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as fibroblasts, is a cornerstone of stem cell research. However, the efficiency of this process can be low. A 83-01 has been identified as a crucial component in small molecule cocktails designed to enhance the efficiency of fibroblast reprogramming.
As an inhibitor of the TGF-β pathway, A 83-01 plays a critical role in overcoming the barriers that prevent somatic cells from readily converting to a pluripotent state. mdpi.com The TGF-β signaling pathway is known to promote mesenchymal characteristics and inhibit the mesenchymal-to-epithelial transition (MET), a critical early step in the reprogramming of fibroblasts. mdpi.com By blocking this pathway, A 83-01 facilitates MET, thereby significantly improving the generation of fully reprogrammed iPSCs from fibroblasts. mdpi.com
Research has demonstrated that the inclusion of A 83-01 in combination with other small molecules, such as MEK and GSK-3 inhibitors, is critical for the complete reprogramming of rat iPSCs. mdpi.com Furthermore, in human cells, a combination of A 83-01 and the MEK inhibitor PD0325901 has been shown to be highly effective in enhancing the reprogramming of human keratinocytes transduced with reprogramming factors. nih.gov The addition of a cocktail containing A 83-01, PD0325901, and CHIR99021 has been reported to greatly enhance episomal reprogramming efficiency. nih.govgoogle.com Studies have shown that a combination of seven small molecules, including a TGF-β inhibitor like A 83-01, can increase the efficiency of iPSC generation from human fibroblasts by more than 200-fold within a week. mdpi.com
| Small Molecule Combination | Cell Type | Key Effect on Reprogramming |
| A 83-01, MEK inhibitor (PD0325901), GSK-3 inhibitor (CHIR99021) | Human Foreskin Fibroblasts | Greatly enhanced episomal reprogramming efficiency. nih.gov |
| A 83-01, PD0325901 | Human Keratinocytes | More effective at enhancing reprogramming than previous combinations. nih.gov |
| A 83-01, MEK and GSK-3 inhibitors | Rat Fibroblasts | Critical for full reprogramming. mdpi.com |
| A 83-01, PD0325901, PS48, Sodium Butyrate | Human Keratinocytes, Umbilical Vein Endothelial Cells | Enabled reprogramming with only the OCT4 transcription factor. ahajournals.org |
Chemical Conversion of Fibroblasts to Functional Cardiomyocytes
A 83-01 is also a key ingredient in protocols for the direct conversion of fibroblasts into functional cardiomyocytes, a process known as transdifferentiation. This approach bypasses the pluripotent stem cell stage and offers a more direct route to generating desired cell types for therapeutic applications.
In this context, A 83-01 is typically used as part of a multi-component cocktail of small molecules. For instance, a "9C cocktail" has been developed that includes A 83-01 along with other compounds like CHIR 99021, SC1, and Y-27632, to convert human fibroblasts into functional cardiomyocytes. tocris.com The inhibition of pro-fibrotic signaling, a key function of A 83-01 through its antagonism of the TGF-β pathway, is critical for this process. nih.govgoogle.com Research has shown that inhibiting pro-fibrotic signaling can lead to the conversion of up to 60% of fibroblasts into cardiomyocyte-like cells. nih.govgoogle.com
The addition of A 83-01 to cultures of fibroblasts being reprogrammed with the transcription factors GATA4, Hand2, MEF2C, and Tbx5 (GHMT) significantly increased the percentage of cells positive for the cardiac marker α-actinin from approximately 34% to 57%. nih.gov This demonstrates the potent effect of A 83-01 in enhancing the efficiency of cardiac reprogramming.
| Reprogramming Method | Effect of A 83-01 | Conversion Efficiency |
| GHMT transcription factors | Significantly increased the percentage of α-actinin positive cells. nih.gov | From ~34% to ~57% α-actinin positive cells. nih.gov |
| 9C small molecule cocktail | A key component for converting fibroblasts into functional cardiomyocytes. | Efficient conversion of transplanted fibroblasts into cardiomyocyte-like cells in vivo. |
Pharmacological Reprogramming of Fibroblasts into Neural Stem Cells
The direct conversion of fibroblasts into neural stem cells (NSCs) using only chemical compounds is another area where A 83-01 has proven valuable. This method of pharmacological reprogramming avoids the use of genetic manipulations, making it a potentially safer approach for generating NSCs for therapeutic use.
A cocktail of nine small molecules, referred to as M9, which includes A 83-01, has been shown to efficiently reprogram mouse fibroblasts into induced neural stem cell-like cells (ciNSLCs). nih.govnih.gov These ciNSLCs closely resemble primary NSCs in their molecular and functional characteristics. nih.govnih.gov Other studies have also utilized combinations of pathway modulators that include A 83-01 to facilitate the conversion of fibroblasts into NSCs. researchgate.net The inhibition of the TGF-β pathway by A 83-01 is thought to promote the necessary cellular changes, such as a mesenchymal-to-epithelial-like transition, that facilitate this reprogramming process. researchgate.net
Expansion and Culture of Specific Stem Cell Populations
Beyond its role in reprogramming, A 83-01 is also instrumental in the expansion and maintenance of specific stem cell populations in culture. Its ability to inhibit differentiation and promote proliferation is crucial for generating sufficient numbers of high-quality stem cells for research and therapeutic applications.
Proliferation of Undifferentiated Human Endometrial Mesenchymal Stem/Stromal Cells (eMSC)
Human endometrial mesenchymal stem/stromal cells (eMSCs) are a promising source of MSCs for cell-based therapies. However, their extensive expansion in vitro can lead to senescence, apoptosis, and loss of stemness. A 83-01 has been shown to counteract these effects and promote the proliferation of undifferentiated eMSCs.
By inhibiting the TGF-β receptor, A 83-01 maintains the stemness of eMSCs, characterized by the expression of the marker SUSD2. nih.govresearchgate.net This leads to enhanced proliferation by blocking senescence and apoptosis, particularly in late-passage cultures. nih.govresearchgate.net A83-01 has been shown to promote the proliferation of eMSCs in a dose-dependent manner and to increase their cloning efficiency. researchgate.netmdpi.com Transcriptome analysis of eMSCs treated with A 83-01 revealed an enrichment of genes involved in anti-inflammatory responses, angiogenesis, cell migration, and proliferation, further highlighting its beneficial effects for therapeutic applications. frontiersin.org
| Cell Population | Effect of A 83-01 | Key Findings |
| Human Endometrial Mesenchymal Stem/Stromal Cells (eMSCs) | Promotes proliferation, maintains stemness, prevents senescence and apoptosis. nih.govresearchgate.netmdpi.com | Increased expression of SUSD2 and CD140b, higher cloning efficiency, and enhanced migratory capacity. nih.govresearchgate.netfrontiersin.org |
| Postmenopausal eMSCs and Adipose Tissue MSCs | Improved cloning efficiency of eMSCs and mitigated senescence in adMSCs. dntb.gov.ua | Did not promote proliferation in bone marrow-derived MSCs. dntb.gov.ua |
Expansion and Stemness Preservation of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)
The ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) is a critical challenge in the field of gene therapy and transplantation. A 83-01 has been identified as a key factor in culture conditions designed to expand murine HSPCs while preserving their stemness.
In a study using a combination of small molecules including A 83-01, pomalidomide, and UM171 (APU), A 83-01 was identified as the major effector in attenuating the differentiation of HSPCs and preserving their stemness. semanticscholar.orgnih.govnih.gov Specifically, A 83-01 significantly inhibited the differentiation of HSPCs towards mast cells and promoted a remarkable 3800-fold expansion of LSK (Lin-Sca-1+c-Kit+) cells, a population enriched for hematopoietic stem cells. semanticscholar.orgnih.govnih.gov The mechanism of action involves the inhibition of Smad2 phosphorylation, which blocks TGF-β signaling and prevents the differentiation of HSPCs. researchgate.net
| Cell Population | Culture Conditions | Effect of A 83-01 | Fold Expansion of LSK cells |
| Murine Hematopoietic Stem and Progenitor Cells (HSPCs) | Supplemented with A 83-01, pomalidomide, and UM171 (APU) | Attenuated differentiation and preserved stemness. semanticscholar.orgnih.gov | 3800-fold semanticscholar.orgnih.govnih.gov |
Utility in Organoid Culture Systems
Generation and Maintenance of Organoid Models
The application of A 83-01 is extensive across various organoid systems, where it is a key component of the culture medium, facilitating the growth and structural organization of tissues derived from pluripotent or adult stem cells.
Pancreatic Organoids: In the culture of both human and mouse pancreatic organoids, A 83-01 is a standard component of the growth medium. bio-techne.comjci.org It is often used in conjunction with Noggin to inhibit the BMP/TGF-β signaling pathways. d-nb.info While not absolutely essential for short-term culture, its omission can limit long-term expansion beyond a certain number of passages. nih.gov For pancreatic ductal adenocarcinoma organoids with wild-type SMAD4, the removal of A 83-01 and Noggin from the culture medium has been shown to cause a cessation of growth, highlighting its importance in maintaining proliferation in specific genetic contexts.
Inner Ear Organoids: The generation of inner ear organoids, containing sensory hair cells and neurons from mouse embryonic stem cells, represents a significant advancement in modeling auditory and vestibular systems. nih.gov While specific protocols may vary, the inclusion of A 83-01 in the culture medium helps to guide the differentiation process towards an otic lineage by inhibiting signaling pathways that would otherwise lead to alternative cell fates. tocris.combio-techne.com Its role in preventing EMT is crucial for the formation and maintenance of the complex epithelial structures of the inner ear.
Intestinal Organoids: A 83-01 is a critical factor for the successful long-term culture of human intestinal organoids. woongbee.comnih.gov It is a key ingredient in culture media designed to expand and maintain intestinal stem cells, which subsequently give rise to the complex crypt-villus architecture of the intestine. nih.gov For instance, in air-liquid interface culture systems, A 83-01 is used with other signaling modulators like CHIR99021 and forskolin to promote the formation of these sophisticated structures. nih.govresearchgate.net
Gastric Organoids: The development of human gastric organoids from adult stem cells relies on a precisely defined culture medium, which includes A 83-01. woongbee.comnih.govmdpi.com The inhibition of the TGF-β pathway by A 83-01 is necessary for the successful long-term growth and proliferation of these organoids. nih.govnih.gov It works synergistically with other growth factors and small molecules to maintain stem cell activity and prevent apoptosis, thereby enabling the recapitulation of gastric tissue in vitro. mdpi.com
Prostate Organoids: A 83-01 is instrumental in the generation and propagation of organoids from both normal and cancerous prostate tissues. mdpi.comencyclopedia.pubspandidos-publications.com As a TGF-β inhibitor, it promotes the proliferation of prostate epithelial cells, which is essential for the long-term maintenance of the organoid cultures. d-nb.infohubrecht.eu It is typically included in a growth medium cocktail that contains other essential factors for prostate organoid development. mdpi.comspandidos-publications.com
Cerebral Organoids: In the directed differentiation of human pluripotent stem cells into cerebral organoids, A 83-01 is used as part of a mixture of small molecules to guide neural induction. bio-techne.comnih.gov By inhibiting TGF-β and BMP signaling pathways, it helps to counteract interfering signals and promotes a more uniform differentiation towards neural ectoderm, the foundational tissue for brain development. tocris.comnih.gov This controlled environment is crucial for the self-organization of complex, stratified neural structures that mimic the developing human brain.
Data on A 83-01 in Organoid Culture Media
The following table summarizes the common inclusion of A 83-01 in the culture media for various organoid types, highlighting its collaborative role with other key signaling molecules.
| Organoid Type | Key Media Components Including A 83-01 | Primary Function of A 83-01 |
| Pancreatic | EGF, Noggin, R-Spondin-1, FGF-10, Gastrin, A 83-01 | Inhibits TGF-β/BMP signaling to maintain proliferation. jci.orgnih.gov |
| Inner Ear | Small molecules to guide otic lineage differentiation, A 83-01 | Prevents EMT, supports epithelial structure formation. bio-techne.comnih.gov |
| Intestinal | EGF, Noggin, R-Spondin, Wnt3a, CHIR99021, A 83-01 | Maintains intestinal stem cells, promotes crypt-villus formation. nih.govresearchgate.net |
| Gastric | EGF, R-spondin-1, Noggin, Wnt-3a, FGF10, Gastrin, A 83-01 | Essential for long-term growth, maintains stem cell activity. nih.govnih.gov |
| Prostate | ENR (EGF, Noggin, R-spondin1), DHT, Nicotinamide, SB202190, A 83-01 | Promotes proliferation of prostate epithelial cells for long-term growth. spandidos-publications.comhubrecht.eu |
| Cerebral | IWR-1, SB-431542, Dorsomorphin, LDN-193189, A 83-01 | Inhibits TGF-β/BMP signaling for guided neural induction. nih.gov |
Investigations in Disease Models
Cancer Research Applications
A 83-01 is a small molecule inhibitor that has been investigated for its potential therapeutic applications in cancer research, primarily due to its inhibitory effects on the transforming growth factor-beta (TGF-β) signaling pathway. A-83-01 is structurally similar to previously reported ALK-5 inhibitors and blocks signaling of type I serine/threonine kinase receptors for cytokines of the TGF-β superfamily, known as activin receptor-like kinases (ALKs) agscientific.com. Specifically, A 83-01 is a potent inhibitor of TGF-β type I receptor ALK5 kinase, type I nodal receptor ALK4, and type I nodal receptor ALK7, with IC50s of 12 nM, 45 nM, and 7.5 nM against the transcription induced by ALK5, ALK4, and ALK7, respectively medchemexpress.comtargetmol.comtocris.com. It weakly suppresses the transcriptional activity induced by constitutively active ALK-6, ALK-2, ALK-3, and ALK-1 medchemexpress.comtocris.comsigmaaldrich.com.
Inhibition of TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-Mesenchymal Transition (EMT) is a crucial process in cancer progression, metastasis, and the development of resistance to treatment. TGF-β is a known inducer of EMT in various cancer types agscientific.comresearchgate.netnih.gov. This compound has been shown to effectively inhibit TGF-β-induced EMT by blocking the phosphorylation of Smad2/3, key downstream mediators of the TGF-β signaling pathway agscientific.comtocris.comsigmaaldrich.comresearchgate.net.
Studies have demonstrated that this compound is more potent in inhibiting ALK5 and preventing Smad2/3 phosphorylation and TGF-β-induced growth inhibition compared to the previously described ALK-5 inhibitor, SB-431542 agscientific.comtocris.comresearchgate.net. Consistent with these findings, this compound inhibits the epithelial-to-mesenchymal transition induced by TGF-β in various cell types, including mink lung epithelial (Mv1Lu) cells, human mammary epithelial cells (HMLE), and human breast cancer cell line SKBR3 researchgate.net. This suggests that this compound and related molecules may be valuable for preventing the progression of advanced cancers agscientific.comresearchgate.net.
In HER2-overexpressing breast cancer cells, TGF-β treatment leads to a reduced response to trastuzumab and an EMT-like phenotype nih.gov. This TGF-β-induced EMT is associated with the upregulation of Wnt3 and β-catenin pathways, a process found to be Smad3-dependent nih.govnih.gov. A83-01 can effectively prevent the TGF-β-induced upregulation of Twist and Wnt3, thus inhibiting EMT in these cells nih.govnih.gov.
Anti-Tumor Efficacy in Preclinical Models
Preclinical investigations using in vitro and in vivo models have explored the anti-tumor efficacy of A 83-01.
Studies in animal models have indicated that this compound can reduce tumor progression and improve survival rates. In a mouse model of peritoneal dissemination using HM-1 mouse ovarian cancer cells, intraperitoneal injection of this compound (150 µg given three times weekly) significantly improved survival targetmol.comscispace.com. Ascites formation also tended to be slower in the A 83-01-treated group targetmol.com.
In a study evaluating the antitumor effect in mice bearing murine lung carcinoma M109, single intravenous injections of folate-linked liposomal doxorubicin (B1662922) (F-SL) combined with this compound demonstrated enhanced antitumor efficacy compared to F-SL alone abmole.comresearchgate.netnih.gov. This compound temporarily altered the tumor vasculature, leading to increased accumulation of liposomal doxorubicin in the tumor abmole.comnih.gov.
A 83-01 has been shown to suppress key characteristics of aggressive cancer cells, including motility, invasion, and adhesion. In HM-1 mouse ovarian cancer cells, treatment with this compound decreased cell motility, adhesion, and invasion that were increased by recombinant TGF-β1 medchemexpress.comscispace.com. When this compound was added alone, these behaviors were also decreased, suggesting inhibition of autocrine/paracrine TGF-β signaling in these cells scispace.com. Similar tendencies were observed in human ovarian cancer cells (SK-OV-3) regarding invasion scispace.com.
In HER2-overexpressing breast cancer cells (SKBR3 and JIMT1), A83-01 significantly inhibited TGF-β-induced cell invasion nih.govabmole.com. Co-targeting the TGF-β/Smad and HER2 pathways with A83-01 and trastuzumab significantly inhibited cell migration nih.gov.
Synergistic Effects with Immunotherapies and Other Anti-Cancer Agents
Research suggests that A 83-01 may exhibit synergistic effects when combined with other anti-cancer agents, including immunotherapies. While direct evidence of A 83-01's synergy with immunotherapy in the provided results is limited, the role of TGF-β inhibition in the tumor microenvironment and its impact on immune responses suggest potential for such combinations frontiersin.orgfrontiersin.orgconferenciasdeinvierno.com.uyaacrjournals.org. TGF-β signaling can contribute to an immunosuppressive tumor microenvironment spandidos-publications.com. Inhibiting this pathway could potentially enhance the effectiveness of immunotherapies.
Studies have explored the synergistic effects of TGF-β receptor inhibitors with chemotherapy. For example, a study showed enhanced antitumor efficacy of folate-linked liposomal doxorubicin when combined with this compound in a mouse model researchgate.netnih.gov. This synergy was attributed, in part, to this compound's effect on tumor vasculature, leading to increased drug accumulation nih.gov.
Another study investigated the synergistic inhibitory effect of combining two aliphatic acetogenins (B1209576) from avocado extract on human oral cancer cell proliferation, which targeted the EGFR/RAS/RAF/MEK/ERK1/2 pathway medicinacomplementar.com.br. While this study does not directly involve A 83-01, it highlights the potential for synergistic effects when targeting multiple pathways in cancer treatment.
In HER2-overexpressing breast cancer cells, combining A83-01 with trastuzumab significantly inhibited TGF-β-induced cell invasion and synergistically inhibited cell migration nih.govabmole.com. This suggests a synergistic interaction between inhibiting the TGF-β pathway and HER2-targeted therapy.
Role in Modulating Wnt Signaling in Cancer
The Wnt signaling pathway plays a critical role in cancer progression, including EMT and cell invasion nih.govfrontiersin.org. There is evidence suggesting a link between TGF-β and Wnt/β-catenin pathways in cancer nih.govnih.govrndsystems.com.
In HER2-overexpressing breast cancer cells, TGF-β-induced EMT was found to be concordant with the upregulation of Wnt3 and β-catenin pathways nih.govnih.gov. This induction of Wnt3 during EMT was shown to be Smad3-dependent nih.gov. Twist was identified as a linkage between the TGF-β and Wnt pathways in this context nih.govnih.gov. A83-01, by inhibiting the TGF-βR1 ALK5 kinase activity, can prevent TGF-β-induced induction of Twist and Wnt3 nih.govnih.gov. This suggests that A83-01 can modulate Wnt signaling in cancer by interrupting the crosstalk between the TGF-β and Wnt/β-catenin pathways, thereby inhibiting EMT and enhancing sensitivity to other cancer treatments nih.gov.
Fibrotic Disorder Research
Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, primarily collagen, leading to tissue scarring and organ dysfunction. researchgate.net Research has explored the effects of A 83-01 in different models of fibrotic disorders.
Decrease in Cardiac Fibrosis and Myocardial Viability Improvement
Studies in mouse models have indicated that treatment with A 83-01 can lead to a decrease in cardiac fibrosis. lktlabs.com Furthermore, research suggests an increase in myocardial viability following A 83-01 administration in a mouse model. targetmol.comlktlabs.com One study utilizing inducible αMHC-cre/mTmG mice, where cardiomyocytes were labeled with GFP and nonmyocytes with RFP, found that A 83-01 preserved more GFP+ myocytes and fewer renewed RFP+ myocytes in isoprenaline-injected mice, correlating with reduced cardiac fibrosis. nih.gov this compound treatment in Nkx2.5 enh-Cre/mTmG mice also significantly increased the number of Nkx2.5+ myocardial myofibroblasts and newly formed myocardial cells after injury, improving ventricular elasticity and stroke work, thus enhancing contractility. targetmol.com
| Model Organism | Observed Effect on Cardiac Fibrosis | Observed Effect on Myocardial Viability |
| Mouse | Decrease in cardiac fibrosis lktlabs.com | Increase in myocardial viability targetmol.comlktlabs.com |
| Model Organism | Application Method | Effect on Burn Wound Contraction | Effect on Myofibroblast Population |
| Rat (deep second-degree burn model) | Topical | Reduced wound contraction lktlabs.comresearchgate.net | Suppressed myofibroblast population in burn scar dermis tandfonline.comresearchgate.nettandfonline.com |
Suppression of Pro-Fibrogenic Factors and Collagen Production
A 83-01 has been shown to suppress the overexpression of pro-fibrogenic factors. lktlabs.com In the context of burn wound healing, this compound treatment inhibited transforming growth factor-beta 1 (TGF-β1)-dependent induction of α-SMA and collagen type I in rat dermal fibroblasts in vitro. researchgate.net This suggests that this compound's ability to prevent wound contraction is linked to its inhibitory activity against TGF-β-induced increases in the myofibroblast population. researchgate.net In vitro studies using rat dermal fibroblasts demonstrated that this compound inhibited the phosphorylation of Smad2, a key signaling molecule downstream of TGF-β receptors, and reduced the elevated expression of α-SMA and secreted collagen type I in a dose-dependent manner. tandfonline.comtandfonline.comresearchgate.net Furthermore, A 83-01 was used in rat cardiac fibroblasts to block Activin A-induced Smad2/3 phosphorylation, resulting in a reduction in collagen production and cell proliferation in vitro. adooq.com In a study investigating hepatic fibrosis, A83-01 suppressed Escherichia coli RNA-induced overexpression of pro-fibrogenic factors in hepatic stellate cells. nih.gov
| Target Process/Factor | In Vitro/In Vivo Model | Observed Effect of A 83-01 |
| Overexpression of pro-fibrogenic factors | General lktlabs.com | Suppressed lktlabs.com |
| TGF-β1-dependent induction of α-SMA and collagen type I | Rat dermal fibroblasts (in vitro) researchgate.net | Inhibited researchgate.net |
| Phosphorylation of Smad2 | Rat dermal fibroblasts (in vitro) tandfonline.comtandfonline.comresearchgate.net | Inhibited (IC50 ~50 nM) tandfonline.comtandfonline.comresearchgate.net |
| Elevated expression of α-SMA | Rat dermal fibroblasts (in vitro) tandfonline.comtandfonline.comresearchgate.net | Reduced (IC50 ~70 nM) tandfonline.comtandfonline.comresearchgate.net |
| Secreted collagen type I | Rat dermal fibroblasts (in vitro) tandfonline.comtandfonline.comresearchgate.net | Reduced (IC50 ~80 nM) tandfonline.comtandfonline.comresearchgate.net |
| Activin A-induced Smad2/3 phosphorylation | Rat cardiac fibroblasts (in vitro) adooq.com | Blocked adooq.com |
| Collagen production (Activin A-induced) | Rat cardiac fibroblasts (in vitro) adooq.com | Reduced by about 50% adooq.com |
| Cell proliferation (Activin A-induced) | Rat cardiac fibroblasts (in vitro) adooq.com | Reduced by 40% adooq.com |
| Escherichia coli RNA-induced overexpression of pro-fibrogenic factors | Hepatic stellate cells (in vitro) nih.gov | Suppressed nih.gov |
Comparative Pharmacological Studies
Potency and Selectivity Relative to Other ALK5 Inhibitors (e.g., SB-431542)
A 83-01 functions as a potent inhibitor of several type I receptors within the TGF-β superfamily, specifically focusing on activin receptor-like kinase (ALK) family members. Research has demonstrated that A 83-01 is a potent inhibitor of the TGF-β type I receptor ALK5, the type I activin/nodal receptor ALK4, and the type I nodal receptor ALK7. tocris.comrndsystems.commedchemexpress.comaxonmedchem.comreprocell.comtcichemicals.comstemcell.comcaymanchem.combiogenous.cn
Studies have determined the inhibitory concentrations (IC50) of A 83-01 against the transcriptional activity induced by these receptors. The reported IC50 values are typically around 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7. tocris.comrndsystems.commedchemexpress.comtcichemicals.comcaymanchem.combiogenous.cntargetmol.com
Comparatively, A 83-01 has been shown to be more potent in inhibiting ALK5 than the previously described ALK5 inhibitor, SB-431542. tocris.comrndsystems.comreprocell.comhellobio.combio-techne.comnih.govcaptivatebio.com While SB-431542 is also a selective inhibitor of ALK4, ALK5, and ALK7, A 83-01 exhibits stronger inhibitory activity against these receptors. captivatebio.comspandidos-publications.com Both compounds interact with the ATP-binding site in ALK5. iiarjournals.org
The comparative potency is a key characteristic highlighted in the pharmacological assessment of A 83-01, indicating its effectiveness at lower concentrations compared to SB-431542 for inhibiting these specific ALK receptors.
Here is a table summarizing the reported IC50 values for A 83-01 against key ALK receptors:
While direct comparative IC50 data for A 83-01 and SB-431542 across all relevant ALK receptors are not consistently provided with specific numerical values in the search results beyond the general statement of A 83-01 being more potent, the reported IC50 for SB-431542 against ALK5 is noted as 94 nM in one review spandidos-publications.com, which supports the claim of A 83-01 (IC50 12 nM) being more potent against ALK5.
Distinctive Inhibitory Profile within the TGF-β Superfamily Pathway
Beyond its potent inhibition of ALK4, ALK5, and ALK7, A 83-01 demonstrates a distinctive selectivity profile within the broader TGF-β superfamily signaling pathway. Research indicates that A 83-01 only weakly inhibits or has little to no effect on other type I ALK receptors, including ALK1, ALK2, ALK3, and ALK6. tocris.comrndsystems.comreprocell.comspandidos-publications.comfujifilm.com This selective inhibition pattern is crucial for understanding its specific impact on downstream signaling cascades.
A key mechanism by which A 83-01 exerts its effects is by blocking the phosphorylation of Smad2 and Smad3, which are key intracellular mediators of signaling initiated by ALK4, ALK5, and ALK7. tocris.comrndsystems.comstemcell.comcaymanchem.comnih.govcaptivatebio.comfujifilm.comresearchgate.net By inhibiting the kinase activity of these receptors, A 83-01 prevents the activation of the Smad signaling pathway, thereby inhibiting downstream cellular responses such as TGF-β-induced epithelial-to-mesenchymal transition (EMT). tocris.comrndsystems.comstemcell.comcaymanchem.combiogenous.cnnih.govcaptivatebio.comfujifilm.com
Furthermore, studies have shown that A 83-01 does not significantly affect bone morphogenetic protein (BMP) type I receptors. caymanchem.comnih.gov This is an important distinction, as BMP signaling also utilizes type I receptors (such as ALK1, ALK2, ALK3, and ALK6) and Smad proteins (Smad1, Smad5, Smad8), but mediates different cellular processes compared to the ALK4/5/7 pathway. The lack of significant inhibition of BMP receptors by A 83-01 highlights its selectivity towards the ALK4/5/7 branch of the TGF-β superfamily signaling.
Additionally, A 83-01 has been reported to have little or no effect on other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and extracellular regulated kinase (ERK) pathways. caymanchem.comnih.govfujifilm.com This further underscores its specificity for the ALK-mediated Smad signaling cascade.
The distinctive inhibitory profile of A 83-01, characterized by potent inhibition of ALK4, ALK5, and ALK7, weak inhibition of other ALK receptors, and minimal impact on BMP and MAPK pathways, makes it a valuable tool for selectively studying the roles of ALK4/5/7-mediated signaling in various biological processes.
Below is a table summarizing the inhibitory profile of A 83-01 against other related kinases:
| Kinase/Pathway | Inhibition by A 83-01 | Source |
| ALK1 | Weak inhibition | tocris.comrndsystems.comreprocell.comspandidos-publications.comfujifilm.com |
| ALK2 | Weak inhibition | tocris.comrndsystems.comreprocell.comspandidos-publications.comfujifilm.com |
| ALK3 | Weak inhibition | tocris.comrndsystems.comreprocell.comspandidos-publications.comfujifilm.com |
| ALK6 | Weak inhibition | tocris.comrndsystems.comreprocell.comspandidos-publications.comfujifilm.com |
| BMP Type I Receptors | Little or no effect | caymanchem.comnih.gov |
| p38 MAPK | Little or no effect | caymanchem.comnih.govfujifilm.com |
| ERK | Little or no effect | caymanchem.comnih.govfujifilm.com |
Methodological Approaches in a 83 01 Research
In Vitro Experimental Systems
Various cell-based assays and techniques are utilized to characterize the activity of A 83-01.
Cell-Based Luciferase Reporter Assays
Studies have shown that A 83-01 potently inhibits the transcriptional activity induced by constitutively active ALK5 in Mv1Lu cells. nih.govapexbt.com At a concentration of 1 µM, A 83-01 significantly inhibited the transcriptional activity induced by constitutively active ALK5. nih.gov A 83-01 also effectively inhibited transcription induced by constitutively active ALK4 and ALK7 in R4-2 cells, with reported IC₅₀ values of 45 nM for ALK4-TD and 7.5 nM for ALK7-TD. nih.govselleckchem.commedchemexpress.com In Mv1Lu cells, A-83-01 reduced the level of TGF-β-induced transcription in a concentration-dependent manner, with an IC₅₀ value of 25 nM. apexbt.com
Table 1: Inhibitory Effect of A 83-01 on Transcriptional Activity in Reporter Assays
| Receptor (Constitutively Active) | Cell Line | Reporter Construct | IC₅₀ (nM) | Reference |
| ALK5 | Mv1Lu | TGF-β responsive | 12 | medchemexpress.comselleckchem.commedchemexpress.com |
| ALK5 | Mv1Lu | TGF-β induced | 25 | apexbt.com |
| ALK4-TD | R4-2 | 9xCAGA-luciferase | 45 | medchemexpress.comnih.govselleckchem.commedchemexpress.com |
| ALK7-TD | R4-2 | 9xCAGA-luciferase | 7.5 | medchemexpress.comnih.govselleckchem.commedchemexpress.com |
In contrast, A 83-01 showed weak or no significant inhibition of transcriptional activity induced by BMP receptors like ALK-1, ALK-2, ALK-3, and ALK-6 at concentrations up to 1 µM. tocris.comnih.govapexbt.com
Immunoblotting for Protein Phosphorylation (e.g., Smad2/3)
Immunoblotting, also known as Western blotting, is a crucial technique for detecting and quantifying specific proteins, particularly phosphorylated forms of signaling molecules like Smad2 and Smad3, which are downstream effectors of TGF-β receptor activation. cellsignal.comnih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein or its phosphorylated state.
Studies consistently demonstrate that A 83-01 blocks the phosphorylation of Smad2 and Smad3 induced by TGF-β. tocris.comnih.govcellsignal.comnih.govfujifilm.comtargetmol.comresearchgate.net For instance, in HaCaT cells, treatment with 1 µM of A 83-01 completely inhibited the phosphorylation of Smad2 induced by TGF-β. nih.gov Western blot analysis of HT-1080 cells treated with TGF-β1 showed increased phosphorylation of Smad2/3, which was inhibited by pretreating the cells with 1 µM A 83-01. cellsignal.com In mouse ovarian cancer cells (HM-1), the addition of TGF-β1 increased the expression of pSmad3, and A 83-01 inhibited this up-regulation. targetmol.com A 83-01 was also used in rat cardiac fibroblasts to block Activin A-induced Smad2/3 phosphorylation. adooq.com
These findings highlight the effectiveness of A 83-01 in disrupting the canonical TGF-β signaling pathway by preventing the phosphorylation of receptor-regulated Smads.
Cell Proliferation and Viability Assays (e.g., Coulter counter, WST-1 assay)
Cell proliferation and viability assays are used to measure the effect of A 83-01 on cell growth and survival. Common methods include using a Coulter counter to directly count cell numbers or colorimetric assays like the WST-1 assay, which measures the metabolic activity of viable cells. targetmol.comselleckchem.comadooq.comscispace.com
A 83-01 has been shown to prevent the growth-inhibitory effects of TGF-β in certain cell types. In wild-type mink lung epithelial cells (Mv1Lu), TGF-β inhibits cell growth, and A 83-01 prevented this inhibition in a dose-dependent manner, completely reversing the effect at 3 µM. targetmol.commedchemexpress.comselleckchem.comtargetmol.com However, the effect of A 83-01 on cell proliferation can be cell-type dependent. For example, in HM-1 cells, A 83-01 at 1 µM decreased cell motility, adhesion, and invasion increased by TGF-β1 but did not change cell proliferation. medchemexpress.comtargetmol.comscispace.com The WST-1 assay has been used to examine the number of viable HM-1 cells after treatment with this compound and TGF-β1. targetmol.comadooq.comscispace.com In rat cardiac fibroblasts, A 83-01 was reported to reduce cell proliferation by 40% in vitro. adooq.com
Cell Migration and Invasion Assays
Cell migration and invasion assays are employed to evaluate the ability of cells to move and penetrate through a barrier, processes often influenced by TGF-β signaling and relevant in contexts like epithelial-to-mesenchymal transition (EMT) and cancer metastasis. scispace.comnih.gov Techniques include wound healing (gap closure) assays to measure cell migration into a scratch wound and Boyden chamber or Transwell assays with Matrigel-coated membranes to assess cell invasion. scispace.comnih.gov
A 83-01 has been shown to inhibit TGF-β-induced cell migration and invasion in various cell lines. In HM-1 cells, this compound at 1 µM decreased cell motility, adhesion, and invasion increased by TGF-β1. medchemexpress.comtargetmol.comscispace.com In HER2-overexpressing breast cancer cells (JIMT1), A83-01 alone reduced cell migration, and in combination with trastuzumab, it synergistically inhibited cell migration and completely blocked TGF-β-induced cell invasion. nih.govabmole.com
Table 2: Effect of A 83-01 on Cell Migration and Invasion in HM-1 Cells
| Treatment | Effect on Cell Motility | Effect on Cell Adhesion | Effect on Cell Invasion | Reference |
| TGF-β1 | Increased | Increased | Increased | scispace.com |
| This compound (1 µM) | Decreased | Decreased | Decreased | medchemexpress.comtargetmol.comscispace.com |
These findings indicate that A 83-01 can counteract the pro-migratory and invasive effects of TGF-β signaling.
Immunofluorescence Techniques for Protein Expression and Localization
Immunofluorescence (IF) is a microscopy-based technique used to visualize the location and expression levels of specific proteins within cells or tissues. wikipedia.orgturkjpath.orgbiorxiv.org It involves using antibodies tagged with fluorescent dyes to bind to target proteins, allowing their distribution to be observed under a fluorescence microscope.
Trans-Endothelial Electrical Resistance (TEER) Measurements for Barrier Integrity
Trans-Endothelial Electrical Resistance (TEER) measurement is a non-invasive and quantitative technique used to assess the integrity of endothelial or epithelial cell monolayers in vitro. nih.govcellqart.com It measures the electrical resistance across the cell layer, which is primarily determined by the tightness of the cell-cell junctions, particularly tight junctions. nih.govcellqart.com Higher TEER values indicate a less permeable, more intact barrier.
TEER measurements have been utilized to study the effect of A 83-01 on the barrier function of endothelial cells. In induced pluripotent stem cell-derived brain microvascular endothelial-like cells (iBMELCs), this compound significantly increased the TEER value, indicating improved barrier integrity. nih.govresearchgate.net This effect was similar to that observed with other TGF-β inhibitors like SB-431542 and RepSox. nih.govresearchgate.net this compound treatment also resulted in significantly lower paracellular permeability for Lucifer Yellow in iBMELCs. nih.govresearchgate.net These findings suggest that A 83-01 can enhance the barrier properties of endothelial monolayers, which is relevant for models of the blood-brain barrier and other endothelial barriers. However, this compound had little effect on the TEER values of more mature endothelial cells like immortalized human BMECs (hCMEC/D3) and human umbilical vein endothelial cells (HUVEC). nih.gov
Table 3: Effect of A 83-01 on TEER Values in iBMELCs
| Treatment | Effect on TEER Value | Statistical Significance | Reference |
| This compound | Significantly Increased | p < 0.001 | nih.govresearchgate.net |
In Vivo Animal Models
In vivo studies using animal models have provided insights into the effects of A 83-01 in complex biological systems, particularly in disease contexts and regenerative processes.
Mouse models have been instrumental in studying the effects of A 83-01 on cancer progression and tissue injury.
Peritoneal Dissemination of Cancer: A 83-01 has been investigated for its potential therapeutic effects in mouse models of peritoneal dissemination of ovarian cancer. In one study using a B6C3F1 mouse model inoculated with HM-1 ovarian cancer cells, intraperitoneal administration of A 83-01 (150 μg given three times weekly for four weeks) significantly improved the survival rate of the mice targetmol.comscispace.comnih.gov. Ascites formation tended to be slower in the A 83-01-treated group targetmol.comscispace.comcellmolbiol.org. Microarray analysis of HM-1 cells treated with A 83-01 revealed that it efficiently inhibited transcriptional changes induced by TGF-β1, which is often found at high concentrations in the ascitic fluid of ovarian cancer patients scispace.comnih.govresearchgate.net.
Myocardial Injury: A 83-01 has also been used in mouse models to investigate its role in myocardial injury. In Nkx2.5 enhancer-eGFP transgenic mice, A 83-01 treatment (10 mg/kg administered intraperitoneally daily for seven days) significantly increased the number of Nkx2.5+ cardiomyoblasts at baseline and after myocardial injury, leading to an increase in newly formed cardiomyocytes selleckchem.comglpbio.comselleckchem.comtargetmol.comglpbio.cn. A 83-01 treatment also significantly improved ventricular elastance and stroke work, indicating improved contractility after injury selleckchem.comselleckchem.com.
Rat models have been utilized to explore the effects of A 83-01 in areas such as stem cell differentiation and wound healing.
iPSC Differentiation: A 83-01 has been shown to inhibit the differentiation of rat induced pluripotent stem cells (riPSCs) and increase clonal expansion efficiency tocris.combio-techne.combiocrick.comrndsystems.comspandidos-publications.com. It contributes to maintaining the homogeneity and long-term in vitro self-renewal of human iPSCs tocris.combio-techne.combiocrick.comrndsystems.com. In the context of rat ES cell culture, A 83-01, often used in combination with other inhibitors like Y-27632 and CHIR99021, has been reported to help maintain pluripotency and improve stabilization during long-term culture fujifilm.comioz.ac.cn.
Burn Wound Healing: Topical application of A 83-01 has been investigated in rat models of deep second-degree burn wounds. Treatment with 0.1% A 83-01 dissolved in 30% DMSO gel significantly reduced wound contraction and enhanced the area of re-epithelialization compared to the vehicle control biocrick.comsigmaaldrich.comtandfonline.comlktlabs.comnih.gov. While wound closing started around day 3 in both treated and control groups, the A 83-01-treated group exhibited a relatively slower wound closing during the early phase (between day 3 and day 6) tandfonline.com. A 83-01 reduced the population of myofibroblasts in the burn scar dermis, which are key contributors to wound contraction biocrick.comtandfonline.comnih.govresearchgate.net. In vitro studies using rat dermal fibroblasts confirmed that A 83-01 inhibited TGF-β1-dependent induction of α-SMA and collagen type I, biomarker proteins for myofibroblasts biocrick.comtandfonline.comnih.govresearchgate.net.
Advanced Cell Culture Methodologies
A 83-01 is a common component in advanced cell culture methodologies, particularly those involving stem cells and organoids.
A 83-01 is frequently included in chemically defined media formulations used for culturing various cell types, especially pluripotent stem cells. Its role is often to inhibit TGF-β signaling, which can otherwise induce differentiation or undesirable cellular changes researchgate.netlktlabs.comciteab.commrc.ac.ukmrc.ac.ukfishersci.sestemcell.com. It is used in defined serum-free and feeder-free expansion media for human pluripotent stem cells sigmaaldrich.com. A 83-01 is also a component in chemically defined conditions for human iPSC derivation and culture stemcell.com. In chemically defined neural conversion protocols for human pluripotent stem cells, A 83-01 is used as part of a small molecule cocktail to generate neural stem cells tocris.combio-techne.comnih.gov. It has also been included in media for culturing human epidermal stem cells sigmaaldrich.comsigmaaldrich.com.
A 83-01 is widely used in the development and application of organoid cultures derived from various tissues and cell types. Its inhibitory effect on TGF-β signaling is crucial for maintaining the stem cell niche and promoting the growth and differentiation of organoids tocris.combio-techne.comsigmaaldrich.comtargetmol.comrndsystems.comciteab.commrc.ac.uksigmaaldrich.commedchemexpress.com. It is a component in the culture medium for organoid formation from dissociated tumor cells sigmaaldrich.comsigmaaldrich.com. A 83-01 has been successfully used in the culture of organoids from different origins, including colon, liver, prostate, pancreas, and gastric epithelium tocris.combio-techne.comsigmaaldrich.comrndsystems.com. It is also used in protocols for generating 3D mouse embryonic stem cell cultures for inner ear organoids and in the establishment of gastrointestinal epithelial organoids tocris.combio-techne.comrndsystems.com.
Data Tables
Below are interactive tables summarizing some of the research findings discussed.
Mouse Model Data
| Model Type | Treatment | Key Finding | Citation |
| Peritoneal Dissemination Cancer | A 83-01 (150 μg IP, 3x/week for 4 weeks) | Significantly improved survival rate; slower ascites formation. | targetmol.comscispace.comnih.gov |
| Myocardial Injury | A 83-01 (10 mg/kg IP, daily for 7 days) | Increased Nkx2.5+ cardiomyoblasts; improved ventricular contractility. | selleckchem.comglpbio.comselleckchem.comtargetmol.comglpbio.cn |
Rat Model Data
| Model Type | Treatment | Key Finding | Citation |
| iPSC Differentiation | Included in culture medium | Inhibits differentiation; increases clonal expansion efficiency; maintains pluripotency. | tocris.combio-techne.combiocrick.comfujifilm.comrndsystems.comspandidos-publications.comioz.ac.cn |
| Burn Wound Healing | 0.1% A 83-01 topical in 30% DMSO gel | Reduced wound contraction; reduced myofibroblast population. | biocrick.comsigmaaldrich.comtandfonline.comlktlabs.comnih.govresearchgate.net |
Future Directions and Translational Perspectives
Elucidation of Broader Molecular Interactomes and Signaling Networks
Future research aims to comprehensively map the molecular targets and signaling networks influenced by A 83-01 beyond its known inhibition of ALK4, ALK5, and ALK7. While A 83-01 is known to block the phosphorylation of Smad2/3 downstream of these receptors, further studies are needed to fully understand its impact on other signaling cascades and protein-protein interactions. For instance, while A 83-01 inhibits Smad signaling, the potential blockade of non-canonical TGF-β signaling pathways by A 83-01 and their role in various cellular processes warrant further investigation. biorxiv.org Studies have shown that A 83-01 can influence pathways beyond canonical Smad signaling, such as inhibiting p38 MAPK activity at higher concentrations. nih.gov A more detailed understanding of these broader interactions will provide insights into the multifaceted effects of A 83-01 and help identify potential off-target effects or synergistic interactions when used in combination with other molecules. iiarjournals.org Transcriptomic analysis in studies involving A 83-01 has revealed significant changes in gene sets related to TGF-β activation, MAPK cascade, and epithelial-to-mesenchymal transition, indicating a broader impact on cellular processes. nih.gov
Exploration in Novel Disease Pathologies
The inhibitory effect of A 83-01 on TGF-β signaling suggests its potential exploration in a wider range of disease pathologies where this pathway plays a significant role. Beyond its established use in fibrosis research and cancer studies, future investigations could focus on conditions characterized by dysregulated TGF-β signaling. nih.govnih.gov For example, given the role of TGF-β in inflammation and immunity, A 83-01 could be explored for its therapeutic potential in various immune-related or inflammatory diseases. researchgate.netfrontiersin.org Its ability to inhibit EMT also makes it a candidate for studying and potentially treating diseases involving pathological fibrotic processes or metastatic progression in cancers beyond those already investigated. nih.govnih.govresearchgate.netmdpi.com Research has already indicated its potential in reducing burn wound contraction by suppressing myofibroblast populations and collagen deposition in rats. researchgate.net Further research is needed to evaluate its efficacy and mechanisms in other fibrotic conditions.
Role as a Tool for Regenerative Medicine and Tissue Engineering Advances
A 83-01's influence on stem cell behavior and differentiation pathways positions it as a valuable tool in regenerative medicine and tissue engineering. Its ability to inhibit differentiation and maintain the self-renewal of induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs) is crucial for generating sufficient cell numbers for therapeutic applications. tocris.combio-techne.comrndsystems.comstemcell.comspandidos-publications.comfujifilm.comhellobio.com Future research will likely focus on optimizing protocols for using A 83-01 in generating specific cell types or tissues for transplantation or repair. This includes its application in differentiating stem cells towards desired lineages, such as promoting neural differentiation of human pluripotent stem cells as part of a chemical cocktail or aiding the reprogramming of fibroblasts into neural stem cells and cardiomyocytes. tocris.combio-techne.comhellobio.com Furthermore, A 83-01 is being explored as a component in 3D culture systems, such as organoids, which serve as valuable models for studying tissue development and disease, and for potential use in regenerative therapies. tocris.combio-techne.comrndsystems.comhellobio.comtargetmol.com Its use in generating brain microvascular endothelial-like cells from human iPSCs for potential blood-brain barrier models also highlights its utility in tissue engineering. mdpi.com
Optimization of Stem Cell Engineering and Therapeutic Applications
Optimizing the use of A 83-01 in stem cell engineering is a key future direction. This involves refining protocols for cell reprogramming, maintenance, and differentiation to enhance efficiency, purity, and scalability for therapeutic applications. Research is ongoing to understand how A 83-01, often used in combination with other small molecules, influences the epigenetic landscape and signaling pathways critical for maintaining stem cell attributes and directing differentiation. biorxiv.orgnih.gov For instance, studies have investigated its role in promoting the expansion of hematopoietic stem and progenitor cells (HSPCs) and preventing their differentiation, which is vital for gene therapy and transplantation approaches. nih.gov The use of A 83-01 in maintaining the stemness of human endometrial MSCs (eMSCs) and promoting their proliferation for potential use in tissue repair, such as for pelvic organ prolapse, exemplifies its application in developing cell-based therapies. nih.gov Future work will focus on translating these findings into clinically viable stem cell therapies, requiring further research into the long-term effects of A 83-01 exposure on engineered cells and the development of robust and standardized protocols.
Q & A
Q. Methodological Notes
- Data reproducibility : Document lot-specific purity (>98%) and solvent conditions (e.g., DMSO stock stability) .
- Ethical reporting : Adhere to journal guidelines for experimental details (e.g., ARRIVE 2.0 for animal studies) .
- Conflict resolution : Address contradictory findings by transparently reporting cell line-specific responses and assay limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
